molecular formula C22H15Cl2N3O2S B5177886 N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide

N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide

Cat. No.: B5177886
M. Wt: 456.3 g/mol
InChI Key: FENXJUCIDQXBQB-UHFFFAOYSA-N
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Description

N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide typically involves the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with various aromatic acetophenones in methanol using a catalytic amount of glacial acetic acid . The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

N-[[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O2S/c1-12-2-4-13(5-3-12)20(28)27-22(30)25-16-8-6-14(7-9-16)21-26-18-11-15(23)10-17(24)19(18)29-21/h2-11H,1H3,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENXJUCIDQXBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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